molecular formula C8H5FN2O2 B12278675 5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Cat. No.: B12278675
M. Wt: 180.14 g/mol
InChI Key: CAAFPJNFWUVWEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H5FN2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolo[2,3-c]pyridine core structure.

    Fluorination: Introduction of the fluorine atom at the 5-position of the pyrrolo[2,3-c]pyridine ring.

    Carboxylation: Introduction of the carboxylic acid group at the 3-position.

The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired substitution and functionalization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized forms.

    Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., amines, thiols) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction may produce alcohols or aldehydes .

Scientific Research Applications

5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
  • 5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
  • 5-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Uniqueness

5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

Molecular Formula

C8H5FN2O2

Molecular Weight

180.14 g/mol

IUPAC Name

5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H5FN2O2/c9-7-1-4-5(8(12)13)2-10-6(4)3-11-7/h1-3,10H,(H,12,13)

InChI Key

CAAFPJNFWUVWEJ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CNC2=CN=C1F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.